
Gadoterate Meglumine
Overview
Description
Gadoterate meglumine (GM) is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) with high thermodynamic stability (log Ktherm = 25.6) and kinetic stability . Approved in Europe since 1989 and in the U.S. since 2013, GM is indicated for visualizing cerebral/spinal lesions and tissues with disrupted blood-brain barrier or abnormal vascularity . Its molecular weight is 753.86 g/mol, formulated at 0.5 mmol/mL, and it exhibits predominant renal elimination with a plasma half-life of ~91 minutes .
Preparation Methods
The synthesis of gadoterate meglumine involves several steps:
Synthesis of DOTA: The organic acid DOTA is synthesized through a series of reactions involving cyclization and carboxylation.
Complexation with Gadolinium: Gadolinium oxide is reacted with DOTA in the presence of a solvent to form gadoteric acid.
Formation of this compound: The gadoteric acid is then reacted with meglumine to form this compound. .
Chemical Reactions Analysis
Gadoterate meglumine primarily undergoes complexation reactions due to the presence of gadolinium and DOTA. The key reactions include:
Complexation: The formation of this compound involves the complexation of gadolinium ions with DOTA.
Scientific Research Applications
Magnetic Resonance Imaging (MRI)
Gadoterate meglumine is primarily used in contrast-enhanced MRI for various medical indications:
- Neurological Imaging : It is commonly employed to visualize brain tumors, multiple sclerosis lesions, and other central nervous system disorders. A significant portion of MRI examinations (61%) using this agent are for central nervous system evaluations .
- Musculoskeletal Imaging : It enhances the visualization of joint structures and soft tissue abnormalities.
- Cardiac Imaging : The agent aids in assessing cardiac function and myocardial perfusion.
Pediatric Applications
Research has demonstrated that this compound is safe and effective for use in pediatric populations, including infants under two years old. A study indicated that no dose adjustment is necessary for this age group, confirming its efficacy and safety profile .
Adverse Events and Nephrogenic Systemic Fibrosis (NSF)
The safety profile of this compound has been extensively evaluated through observational studies. In a large-scale study involving 35,499 patients, only a small percentage experienced adverse events (AEs), with the most common being mild reactions such as urticaria and nausea . Importantly, no cases of nephrogenic systemic fibrosis (NSF) were reported among patients with renal impairment who received this agent, underscoring its safety .
Distribution and Elimination
This compound exhibits rapid distribution in blood and extracellular fluid following intravenous administration. It is primarily eliminated through renal pathways, with pharmacokinetic studies indicating a quick clearance from plasma .
Efficacy in Specific Conditions
- Multiple Sclerosis : In patients with multiple sclerosis, this compound has shown enhanced lesion detection capabilities during MRI scans, aiding in more accurate diagnosis and treatment planning.
- Brain Tumors : Case studies have highlighted its effectiveness in delineating tumor margins during surgical planning.
Comparative Analysis with Other GBCAs
Feature | This compound | Linear GBCAs |
---|---|---|
Stability | High | Lower |
Risk of NSF | Very Low | Higher |
Common Adverse Reactions | Mild (urticaria) | Moderate to Severe |
Pediatric Use | Approved | Limited |
Mechanism of Action
Gadoterate meglumine works by enhancing the relaxation rates of water protons in its vicinity when placed in a magnetic field. This results in increased signal intensity (brightness) of tissues during MRI scans. The gadolinium ion, being paramagnetic, develops a magnetic moment that interacts with the magnetic field, thereby improving the contrast of the images .
Comparison with Similar Compounds
Gadoterate Meglumine vs. Gadobutrol
Gadobutrol (GB), a nonionic macrocyclic GBCA formulated at 1.0 mmol/mL, is often compared to GM in dynamic contrast-enhanced (DCE) MRI. Key findings include:
- Pharmacokinetics: Despite GB’s higher molarity, GM demonstrated non-inferiority in brain tumor visualization and characterization, with comparable K<sup>trans</sup>, Ve, and Vp values .
- Mechanistic Differences: GB’s nonionic structure may reduce extravascular accumulation, explaining its lower wash-out rate compared to GM .
This compound vs. Gadoxetate Disodium
Gadoxetate disodium (GD), a liver-specific linear GBCA, shows divergent respiratory effects during MRI:
- Clinical Utility : GM is preferred for CNS imaging, while GD is hepatotropic, limiting direct comparability .
This compound vs. Linear GBCAs
Linear GBCAs (e.g., gadopentetate dimeglumine) exhibit lower thermodynamic stability, correlating with higher NSF risk. GM’s macrocyclic structure minimizes gadolinium dissociation, supporting its safer profile in renal impairment .
GBCA Type | NSF Incidence | AE Rate | |
---|---|---|---|
GM (macrocyclic) | 0% | 0.12% | |
Linear Agents | >0.1% | 0.34–1.16% |
Emerging Comparisons: Gadoquatrane
Gadoquatrane, a tetrameric macrocyclic agent, achieved comparable contrast enhancement to GM with 75% less gadolinium dose in preclinical studies. Its iso-osmolar formulation may reduce osmotic toxicity .
Biological Activity
Gadoterate meglumine, known commercially as Dotarem®, is a gadolinium-based contrast agent (GBCA) widely used in magnetic resonance imaging (MRI). Its primary role is to enhance the contrast of images, particularly in the evaluation of central nervous system (CNS) disorders. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, safety profile, and efficacy based on various studies.
1. Pharmacokinetics
This compound exhibits a pharmacokinetic profile characterized by rapid distribution and elimination. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Molecular Weight | 753.86 g/mol |
Concentration | 0.5 mmol/mL |
Plasma Elimination Half-life | 91 ± 14 min |
Volume of Distribution | 142.31 ± 55.08 mL/kg |
Clearance | 4.38 ± 0.95 mL/kg/h |
The distribution half-life is relatively short at approximately 0.09 hours, while the elimination half-life is longer at about 21.51 hours, indicating a sustained presence in the bloodstream post-administration .
2. Safety Profile
The safety of this compound has been extensively evaluated through observational studies, notably the SECURE study, which included over 35,000 patients. Key findings include:
- Adverse Events (AEs) : The overall incidence of AEs was low at 0.12%, with common reactions being urticaria (0.03%), nausea (0.02%), and vomiting (0.01%) .
- Nephrogenic Systemic Fibrosis (NSF) : No cases of NSF were reported among patients with moderate to severe renal impairment, reinforcing the safety of this compound in at-risk populations .
- Pediatric Safety : In a large pediatric cohort (1,631 patients), only one AE was reported, confirming its favorable safety profile in children .
3. Efficacy in Clinical Use
This compound has demonstrated significant efficacy in enhancing MRI images for CNS evaluations:
- Imaging Quality : Studies indicate that this compound effectively highlights areas with disrupted blood-brain barriers and abnormal vascularity .
- Comparative Efficacy : In a comparative study against gadobutrol, no significant differences were noted in pharmacokinetic parameters such as area under the curve or wash-in/washout rates, although gadobutrol showed superior wash-in characteristics .
4. Case Studies and Clinical Trials
Numerous clinical trials have assessed the impact of this compound on diagnostic accuracy:
- A study involving dynamic contrast-enhanced MRI demonstrated that both gadobutrol and this compound provided comparable imaging quality, suggesting that this compound is a viable option for contrast enhancement .
- The SECURE study highlighted that MRI examinations primarily targeted the CNS (61% of cases), with efficacy rated as 'effective' or 'very effective' in nearly all instances .
Q & A
Basic Research Questions
Q. What are the molecular structure and stability characteristics of gadoterate meglumine, and how do they influence its clinical utility?
this compound is a cyclic, macrocyclic gadolinium-based contrast agent (GBCA) with high thermodynamic stability, reducing the risk of gadolinium dissociation compared to linear agents. Its stability arises from the rigid cyclic chelate structure, which minimizes transmetallation and free gadolinium release, particularly in patients with renal impairment. This structural integrity is critical for safety, as free gadolinium is associated with nephrogenic systemic fibrosis (NSF) .
Q. What are the standard dosing protocols for this compound in preclinical and clinical imaging studies?
The recommended clinical dose is 0.1 mmol/kg body weight, administered intravenously at 2 mL/s. Preclinical studies in animal models (e.g., rats, rabbits) often use doses scaled to body surface area (BSA), such as 2–16 times the human equivalent dose for reproductive toxicity assessments. Dose adjustments in pediatric or renally impaired populations require pharmacokinetic modeling to account for glomerular filtration rate (GFR) variability .
Q. How are safety and tolerability parameters assessed in this compound studies?
Safety assessments include monitoring acute adverse events (e.g., injection site pain, nausea), long-term NSF risk via renal function markers (e.g., serum creatinine, eGFR), and gadolinium retention in tissues using mass spectrometry. Animal studies evaluate local tolerance (e.g., perivenous irritation in rabbits) and systemic toxicity across developmental stages .
Advanced Research Questions
Q. What methodological frameworks are used to compare this compound with other GBCAs in clinical trials?
Double-blind, randomized, intraindividual crossover designs are optimal for head-to-head comparisons. For example, the REMIND study (N=279) compared this compound and gadobutrol by administering both agents to the same patient in randomized sequences. Primary endpoints included lesion visualization scores (border delineation, internal morphology) and contrast enhancement rates, analyzed using noninferiority margins (e.g., -10% threshold) .
Q. How can researchers resolve contradictions between this compound’s molecular stability and empirical efficacy data?
While this compound’s cyclic structure suggests superior stability, clinical studies (e.g., breast fibroadenoma imaging) found no significant difference in enhancement rates compared to linear agents. Researchers must account for variables like imaging protocols (e.g., T1-weighted sequences), lesion vascularity, and sample size. Statistical methods such as Kruskal-Wallis tests for nonparametric data or ANOVA for signal intensity comparisons are critical for reconciling structural hypotheses with clinical outcomes .
Q. What pharmacokinetic (PK) models are employed to study this compound in pediatric populations?
Population PK models with covariates (e.g., body weight, eGFR) are used to estimate clearance and half-life in neonates and infants. A study in patients aged <2 years (N=45) showed a mean elimination half-life of 1.47 hours, with clearance (0.16 L/h/kg) comparable to adults. GFR-adjusted dosing is essential due to immature renal function in neonates .
Q. How should researchers design studies to evaluate this compound’s long-term safety in vulnerable populations?
Longitudinal cohort studies with follow-up periods ≥5 years are recommended. Key endpoints include NSF incidence, gadolinium deposition in the brain (quantified via MRI signal hyperintensity in dentate nucleus), and renal function decline. Preclinical juvenile animal models (e.g., neonatal rats) provide toxicity data on growth and sexual maturation .
Q. What statistical methods are used to analyze contrast enhancement variability in this compound studies?
Maximum contrast enhancement rate (MCER) and signal-to-noise ratio (SNR) are analyzed using mixed-effects models to account for intra-patient variability. Noninferiority testing with 95% confidence intervals (e.g., -10% margin) is standard for crossover trials. Sensitivity analyses adjust for confounders like lesion size and magnetic field strength (1.5T vs. 3T) .
Q. Methodological Considerations
- Comparative Studies : Use crossover designs to control inter-patient variability and ensure blinding to minimize bias .
- Pediatric Research : Employ population PK models and adjust for eGFR to account for developmental physiology .
- Safety Monitoring : Combine histopathology (animal models) with long-term clinical surveillance for NSF and gadolinium retention .
Properties
CAS No. |
92943-93-6 |
---|---|
Molecular Formula |
C23H42GdN5O13 |
Molecular Weight |
753.9 g/mol |
IUPAC Name |
gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C16H28N4O8.C7H17NO5.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);4-13H,2-3H2,1H3;/q;;+3/p-3/t;4-,5+,6+,7+;/m.0./s1 |
InChI Key |
RYHQMKVRYNEBNJ-BMWGJIJESA-K |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Isomeric SMILES |
[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Canonical SMILES |
[H+].CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
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